DIMETHYL 5-({2-[4-(4-FLUOROPHENYL)PIPERAZINO]ACETYL}AMINO)ISOPHTHALATE
Overview
Description
DIMETHYL 5-({2-[4-(4-FLUOROPHENYL)PIPERAZINO]ACETYL}AMINO)ISOPHTHALATE is a synthetic organic compound with the molecular formula C18H16FNO5 It is known for its complex structure, which includes a fluorophenyl group, a piperazine ring, and an isophthalate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL 5-({2-[4-(4-FLUOROPHENYL)PIPERAZINO]ACETYL}AMINO)ISOPHTHALATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the acylation of 4-(4-fluorophenyl)piperazine with an appropriate acylating agent, followed by esterification with dimethyl isophthalate . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
DIMETHYL 5-({2-[4-(4-FLUOROPHENYL)PIPERAZINO]ACETYL}AMINO)ISOPHTHALATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a variety of derivative compounds.
Scientific Research Applications
DIMETHYL 5-({2-[4-(4-FLUOROPHENYL)PIPERAZINO]ACETYL}AMINO)ISOPHTHALATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of DIMETHYL 5-({2-[4-(4-FLUOROPHENYL)PIPERAZINO]ACETYL}AMINO)ISOPHTHALATE involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The fluorophenyl group and piperazine ring play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorophenyl-substituted piperazines and isophthalate esters. Examples are:
- DIMETHYL 5-({2-[4-(2-FLUOROPHENYL)PIPERAZINO]ACETYL}AMINO)ISOPHTHALATE
- DIMETHYL 5-({2-[4-(3-FLUOROPHENYL)PIPERAZINO]ACETYL}AMINO)ISOPHTHALATE
Uniqueness
What sets DIMETHYL 5-({2-[4-(4-FLUOROPHENYL)PIPERAZINO]ACETYL}AMINO)ISOPHTHALATE apart is its specific substitution pattern and the combination of functional groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
dimethyl 5-[[2-[4-(4-fluorophenyl)piperazin-1-yl]acetyl]amino]benzene-1,3-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O5/c1-30-21(28)15-11-16(22(29)31-2)13-18(12-15)24-20(27)14-25-7-9-26(10-8-25)19-5-3-17(23)4-6-19/h3-6,11-13H,7-10,14H2,1-2H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEMDQVAOOOWHPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)F)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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